molecular formula C5H5IN2O2 B3089753 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1198113-11-9

5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B3089753
M. Wt: 252.01 g/mol
InChI Key: YQONFGNSPOSWEI-UHFFFAOYSA-N
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Description

Pyrazoles are an important class of heterocyclic compounds. They are the most important privileged scaffolds found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs . Pyrazole, and most of its analogues, have been applied to treat inflammatory , diabetic , cancer , bacterial , and analgesic diseases. This class of compounds and its derivatives have been described as useful synthons of various heterocycles .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The resulting compound can then undergo basic hydrolysis to yield the corresponding acid .


Molecular Structure Analysis

The structure of pyrazole derivatives typically consists of a pyrazole ring with various functional groups attached in specific positions . The pyrazole ring is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, iodine can catalyze a cascade reaction between enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific compound. For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 200–201°C .

Scientific Research Applications

Structural and Spectral Investigations

Research on pyrazole-4-carboxylic acid derivatives, including compounds structurally related to 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, has provided insights into their structural and spectral properties. Studies involving similar compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have utilized techniques like NMR, FT-IR spectroscopy, and X-ray diffraction for characterizing these compounds, offering valuable data for further chemical and pharmacological research (Viveka et al., 2016).

Coordination Polymers and Crystal Structures

The synthesis of coordination polymers using pyrazole derivatives highlights their potential in constructing novel materials with diverse structures. For instance, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were used with metal ions like Zn(II) and Cd(II) to form various coordination polymers. These polymers exhibited unique structural features such as chiral 2D networks and 3D supramolecular structures, demonstrating the versatility of pyrazole derivatives in material science (Cheng et al., 2017).

Synthesis of Mononuclear Coordination Complexes

Pyrazole-dicarboxylate acid derivatives, closely related to 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, have been used in synthesizing mononuclear coordination complexes with metals like Cu(II) and Co(II). These complexes feature interesting properties like 2D hydrogen-bonded networks, highlighting the utility of pyrazole derivatives in synthesizing coordination complexes with potential applications in catalysis and materials science (Radi et al., 2015).

Iodination Processes

The iodination of pyrazole derivatives, including methods relevant to the synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, has been explored. Efficient iodination techniques in heterophase mediums were developed, yielding high percentages of 4-iodo-substituted pyrazoles. This research is crucial for understanding the synthesis and functionalization of iodinated pyrazole derivatives (Lyalin & Petrosyan, 2013).

Safety And Hazards

The safety and hazards of pyrazole derivatives can also vary widely. For example, 4-Iodo-1-methyl-1H-pyrazole has hazard statements H315 - H318 - H335, indicating that it can cause skin irritation, eye damage, and may cause respiratory irritation .

Future Directions

The future directions of research on pyrazole derivatives are likely to involve the development of new synthetic strategies and the exploration of their biological activities . The incorporation of different functional groups into the pyrazole ring has the potential to modify the bioactivities .

properties

IUPAC Name

5-iodo-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQONFGNSPOSWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR Gorja, VR Batchu, A Ettam… - Beilstein Journal of …, 2009 - beilstein-journals.org
… The starting material required for our synthesis, 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1), was prepared from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-…
Number of citations: 15 www.beilstein-journals.org

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